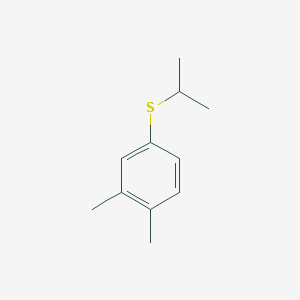
1,2-Dimethyl-4-(isopropylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dimethyl-4-(isopropylthio)benzene is an organic compound with the molecular formula C11H16S It is a derivative of benzene, where two methyl groups and one isopropylthio group are attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-4-(isopropylthio)benzene can be synthesized through several methods. One common approach involves the alkylation of 1,2-dimethylbenzene (o-xylene) with isopropylthiol in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts like zeolites or metal oxides can enhance the reaction rate and selectivity. The final product is often obtained through distillation and purification processes to meet the desired purity standards.
化学反应分析
Types of Reactions
1,2-Dimethyl-4-(isopropylthio)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the isopropylthio group to an isopropyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or isopropylthio groups are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isopropyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
科学研究应用
1,2-Dimethyl-4-(isopropylthio)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1,2-Dimethyl-4-(isopropylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The isopropylthio group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The compound’s aromatic ring can participate in π-π stacking interactions, further stabilizing the protein-ligand complex.
相似化合物的比较
Similar Compounds
1,2-Dimethylbenzene (o-Xylene): Lacks the isopropylthio group, making it less reactive in certain chemical reactions.
1,2,4,5-Tetrakis(isopropylthio)benzene: Contains four isopropylthio groups, leading to different chemical properties and reactivity.
1,2-Dimethyl-4-(methylthio)benzene: Has a methylthio group instead of an isopropylthio group, resulting in different steric and electronic effects.
Uniqueness
1,2-Dimethyl-4-(isopropylthio)benzene is unique due to the presence of both methyl and isopropylthio groups, which confer distinct chemical properties and reactivity. The isopropylthio group enhances the compound’s ability to participate in specific interactions, making it valuable in various scientific and industrial applications.
属性
IUPAC Name |
1,2-dimethyl-4-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRVYQLPWRAQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














